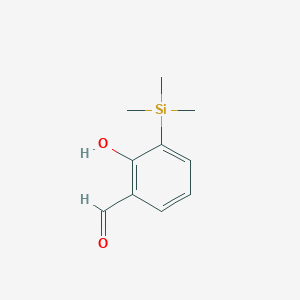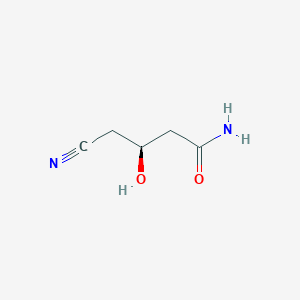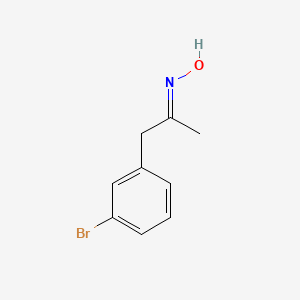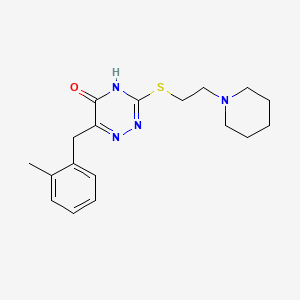
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is an organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitrobenzoate with pyridin-2-ylamine under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate depends on its application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridin-2-ylcarbamoyl group may also interact with specific molecular targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-nitrobenzoate:
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: Similar structure but with a thioether linkage instead of a carbamoyl group, which may affect its chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is unique due to the presence of both a nitro group and a pyridin-2-ylcarbamoyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H11N3O5 |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-6-9(7-11(8-10)17(20)21)13(18)16-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,16,18) |
Clave InChI |
MKXPAFIHCWJHOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)










![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
